4-Chloro-6-methoxynaphthalen-2-ol
Description
4-Chloro-6-methoxynaphthalen-2-ol is a naphthalene derivative featuring hydroxyl (-OH), methoxy (-OCH₃), and chloro (-Cl) substituents at positions 2, 6, and 4, respectively.
Properties
Molecular Formula |
C11H9ClO2 |
|---|---|
Molecular Weight |
208.64 g/mol |
IUPAC Name |
4-chloro-6-methoxynaphthalen-2-ol |
InChI |
InChI=1S/C11H9ClO2/c1-14-9-3-2-7-4-8(13)5-11(12)10(7)6-9/h2-6,13H,1H3 |
InChI Key |
HCKQMHPGZIKQNF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C(C=C2C=C1)O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-methoxynaphthalen-2-ol typically involves the chlorination and methoxylation of naphthalene derivatives. One common method is the Friedel-Crafts acylation followed by a nucleophilic substitution reaction. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2) to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and methoxylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-methoxynaphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methoxy group to a hydroxyl group.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are typical.
Substitution: Nucleophiles like sodium amide (NaNH2) or thiourea (NH2CSNH2) under basic conditions are often employed.
Major Products
The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of this compound, which can be further utilized in various chemical syntheses .
Scientific Research Applications
4-Chloro-6-methoxynaphthalen-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory and anticancer drugs.
Industry: It is used in the production of dyes, pigments, and other materials
Mechanism of Action
The mechanism of action of 4-Chloro-6-methoxynaphthalen-2-ol involves its interaction with specific molecular targets. For instance, in antibacterial applications, it may inhibit bacterial enzymes essential for cell wall synthesis. In anti-inflammatory applications, it may modulate signaling pathways involved in inflammation, such as the NF-κB pathway .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The position and nature of substituents on the naphthalene core critically determine physicochemical properties. Key comparisons include:
a. 6-Chloro-3,4-diphenylnaphthalen-2-ol (4l)
- Structure : Chloro at position 6, hydroxyl at position 2, and phenyl groups at positions 3 and 3.
- Properties: Solid at room temperature (m.p. 148–150°C), synthesized in 58% yield via a Sonogashira-type coupling .
- Comparison: The additional phenyl groups in 4l increase steric bulk compared to 4-Chloro-6-methoxynaphthalen-2-ol, likely reducing solubility in polar solvents.
b. 6-Chloro-4-octylnaphthalen-2-ol (4m)
- Structure : Chloro at position 6, hydroxyl at position 2, and an octyl chain at position 4.
- Properties : Yellow oil (lower melting point due to alkyl chain), 51% yield .
- Comparison: The octyl chain in 4m enhances lipophilicity, making it more soluble in nonpolar solvents than this compound. The absence of a methoxy group reduces resonance stabilization.
c. 2-(6-Methoxynaphthalen-2-yl)-1-(morpholin-4-yl)propan-1-one
Impact of Substituent Type on Physical Properties
The table below summarizes key data from analogous compounds:
Key Observations:
Chloro vs. Methoxy groups donate electrons via resonance, enhancing ring activation .
Alkyl Chains : Long chains (e.g., octyl in 4m) drastically lower melting points and increase hydrophobicity, which may limit applications in aqueous systems compared to this compound .
Biological Relevance: Morpholine and amino substituents (e.g., in and ) are often incorporated to improve pharmacokinetic profiles, suggesting that this compound could be modified similarly for drug development .
Biological Activity
4-Chloro-6-methoxynaphthalen-2-ol is a compound that has garnered attention in scientific research due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C11H9ClO2 |
| Molecular Weight | 220.64 g/mol |
| IUPAC Name | This compound |
| CAS Number | 20480-00-4 |
The biological activity of this compound is believed to involve several mechanisms:
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli . Its mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
- Antitumor Activity : Studies have shown that this compound can induce apoptosis in cancer cells. It interacts with cellular pathways that regulate cell cycle progression and apoptosis, particularly in human cancer cell lines such as MCF-7 (breast cancer) and HepG-2 (liver cancer) .
- Enzyme Inhibition : Preliminary research suggests that this compound may inhibit specific enzymes involved in inflammatory processes, potentially reducing inflammation and associated pain .
Antimicrobial Studies
A study evaluated the antimicrobial efficacy of this compound against several pathogenic bacteria using the agar diffusion method. The results indicated a dose-dependent inhibition of bacterial growth, particularly against multi-drug resistant strains.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus (MRSA) | 18 |
| Escherichia coli | 15 |
| Klebsiella pneumonia | 12 |
Antitumor Studies
In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated significant cytotoxicity, leading to cell cycle arrest and apoptosis.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 | 25 | Induction of apoptosis |
| HCT-116 | 30 | Cell cycle arrest |
| HepG-2 | 20 | Apoptotic effect observed |
Case Studies
- Case Study on Antimicrobial Efficacy : In a controlled laboratory setting, the compound was tested against MRSA strains isolated from clinical samples. The findings suggested that the compound could serve as a potential alternative treatment for infections caused by antibiotic-resistant bacteria .
- Case Study on Anticancer Properties : A recent study evaluated the effects of this compound on tumor growth in xenograft models. Results indicated a significant reduction in tumor size compared to control groups, highlighting its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
